BenchChemオンラインストアへようこそ!

5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Carbonic anhydrase inhibition Thiophene-2-sulfonamide SAR Antiglaucoma drug discovery

Procure CAS 942013-25-4 for carbonic anhydrase inhibitor screening, where its unique 5-ethyl-thiophene-2-sulfonamide warhead is critical for SAR. This compound addresses a gap in 5-alkyl substitution space not covered by des-ethyl or 5-methyl analogs. Ideal for TRPA1 antagonist discovery, its 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl tail offers a distinct chemotype. Order for parallel testing with matched analogs to deconvolute lipophilicity-driven effects.

Molecular Formula C17H20N2O4S2
Molecular Weight 380.48
CAS No. 942013-25-4
Cat. No. B2757403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
CAS942013-25-4
Molecular FormulaC17H20N2O4S2
Molecular Weight380.48
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
InChIInChI=1S/C17H20N2O4S2/c1-3-13-7-9-17(24-13)25(21,22)18-12-6-8-15(23-2)14(11-12)19-10-4-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3
InChIKeyFCFMQQBFINLBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 942013-25-4): Compound Identity and Procurement Context


5-Ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 942013-25-4; molecular formula C₁₇H₂₀N₂O₄S₂; molecular weight 380.48 g/mol) is a synthetic sulfonamide derivative belonging to the thiophene-2-sulfonamide class. Its structure features a 5-ethyl-substituted thiophene ring linked via a sulfonamide bridge to a phenyl ring bearing a methoxy group at the 4-position and a 2-oxopyrrolidin-1-yl moiety at the 3-position. This compound is listed in several commercial chemical catalogs as a research-grade small molecule , but critically, no peer-reviewed primary research paper, curated bioactivity database entry (ChEMBL, PubChem BioAssay, BindingDB), or regulatory filing was identified that reports quantitative biological activity data specifically for CAS 942013-25-4. Consequently, all differentiation claims below rely on class-level inference from the thiophene-2-sulfonamide pharmacophore, structure-based physicochemical predictions, and comparisons with structurally analogous compounds that have published data.

Why Generic Substitution of 5-Ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 942013-25-4) with Close Analogs Is Not Advised


Within the thiophene-2-sulfonamide chemical space, subtle alterations to the 5-position alkyl substituent on the thiophene ring and the substitution pattern on the phenyl ring can produce large shifts in carbonic anhydrase (CA) isoform potency and selectivity. Published structure-activity relationship (SAR) studies demonstrate that 5-substituted thiophene-2-sulfonamides exhibit IC₅₀ values spanning over three orders of magnitude (69 nM to 70 µM for hCA-I; 23.4 nM to 1.405 µM for hCA-II) depending on the nature of the substituent [1]. Separately, benzenesulfonamides bearing a pyrrolidinone moiety have shown selective inhibition of the tumor-associated isoform CA IX [2]. The compound CAS 942013-25-4 uniquely combines a 5-ethyl-thiophene-2-sulfonamide warhead with a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl tail. The des-ethyl analog (CAS 941872-38-4) lacks the 5-alkyl substituent that is critical for modulating CA isoform affinity [1]; the 5-methyl analog (CAS 941872-42-0) differs in both lipophilicity (ΔclogP ≈ 0.5) and steric profile; the regioisomer (CAS 942012-78-4) places the methoxy and pyrrolidinone groups at different ring positions, which can alter binding geometry. These structural differences preclude reliable interchangeability in any assay system where thiophene substituent identity or phenyl substitution regiochemistry is a determinant of target engagement. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for CAS 942013-25-4 vs. Closest Analogs: What Procurement Decisions Should Rest On


Carbonic Anhydrase Inhibition Class Potential: 5-Ethyl-Thiophene-2-Sulfonamide Pharmacophore vs. Unsubstituted Thiophene Benchmark

CAS 942013-25-4 contains the 5-ethyl-thiophene-2-sulfonamide moiety, which is a validated pharmacophore for carbonic anhydrase (CA) inhibition. In a systematically studied series of thiophene-based sulfonamides reported by Alım et al. (2020), compounds bearing the thiophene-2-sulfonamide core inhibited human carbonic anhydrase isoenzymes I and II (hCA-I, hCA-II) with IC₅₀ values spanning 69 nM to 70 µM (hCA-I) and 23.4 nM to 1.405 µM (hCA-II); the most potent compound in that series achieved Ki values of 66.49 ± 17.15 nM against hCA-I and 74.88 ± 20.65 nM against hCA-II [1]. The 5-alkyl substitution pattern (here, 5-ethyl) has been explicitly claimed in patent literature as critical for carbonic anhydrase inhibitory activity in antiglaucoma indications [2]. In contrast, the des-ethyl analog (CAS 941872-38-4) lacks the 5-position alkyl substituent entirely, placing it outside the scope of the 5-alkyl-S(O)ₙ-substituted thiophene-2-sulfonamide structural class claimed in key CA inhibitor patents [2]. While direct IC₅₀ data for CAS 942013-25-4 are not publicly available, the presence of the 5-ethyl substituent is expected—based on SAR trends within the class—to confer CA inhibitory potency within the nanomolar to low micromolar range characteristic of 5-alkyl-thiophene-2-sulfonamides [1].

Carbonic anhydrase inhibition Thiophene-2-sulfonamide SAR Antiglaucoma drug discovery

Lipophilicity Modulation via 5-Ethyl Substituent: Estimated logP Differentiation vs. Des-Ethyl Analog (CAS 941872-38-4)

The 5-ethyl substituent on CAS 942013-25-4 (molecular weight 380.48 g/mol) increases calculated lipophilicity relative to the des-ethyl analog CAS 941872-38-4 (molecular weight 352.43 g/mol). The molecular weight difference of 28.05 Da corresponds precisely to the addition of a C₂H₄ (ethyl) group . Based on the additive contribution of a methylene group to logP (π ≈ +0.5 per –CH₂– unit in aromatic systems), the estimated logP of CAS 942013-25-4 is approximately 0.5 log units higher than that of CAS 941872-38-4 [1]. Published QSPR models for structurally related sulfonamides report logP values in the range of 1.87–3.22 for compounds of similar molecular weight and functionality [2]. This lipophilicity increment has practical implications: in a set of thiophene-based sulfonamides evaluated for CA inhibition, the lipophilicity of the 5-substituent correlated with membrane permeability and, for topically administered antiglaucoma CA inhibitors, with corneal penetration [3]. The 5-methyl analog (CAS 941872-42-0; MW 366.46) occupies an intermediate lipophilicity position (ΔclogP ≈ –0.25 relative to the 5-ethyl compound), while the regioisomer CAS 942012-78-4 (MW 380.48, identical to target) has the same calculated logP but differs in methoxy/pyrrolidinone regiochemistry, which affects hydrogen-bonding capacity and molecular recognition.

Lipophilicity prediction Physicochemical property comparison Membrane permeability

Regiochemical Differentiation: 4-Methoxy-3-(2-oxopyrrolidin-1-yl) Substitution Pattern vs. 3-Methoxy-4-(2-oxopyrrolidin-1-yl) Regioisomer (CAS 942012-78-4)

CAS 942013-25-4 bears the 2-oxopyrrolidin-1-yl group at the 3-position and the methoxy group at the 4-position of the central phenyl ring. Its regioisomer, CAS 942012-78-4 (5-ethyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide), reverses this substitution pattern, placing the pyrrolidinone at the 4-position and methoxy at the 3-position . This regiochemical difference is functionally significant: in a series of benzenesulfonamides bearing pyrrolidinone moieties evaluated as carbonic anhydrase IX (CA IX) inhibitors, the position of the pyrrolidinone substituent on the phenyl ring was a determinant of both potency and isoform selectivity [1]. Molecular docking studies of thiophene-based sulfonamides against hCA-I and hCA-II demonstrated that the sulfonamide moiety coordinates the active-site Zn²⁺ ion while the thiophene ring and its substituents occupy the hydrophobic pocket; the orientation of substituents on the phenyl tail influences the fit within this pocket [2]. In a structurally analogous pair where a regioisomer of CAS 942013-25-4 (CAS 942012-78-4) has been characterized, the hepatic cell line HEPG2 showed an IC₅₀ of 5.0 µM attributed to apoptosis induction via tubulin disruption , though no direct comparative data with CAS 942013-25-4 have been published. The different positioning of the hydrogen-bond-accepting methoxy and pyrrolidinone carbonyl groups between the two regioisomers is expected to alter hydrogen-bonding patterns with target proteins, making these compounds non-interchangeable in any structure-based screening campaign.

Regioisomer differentiation Substitution pattern SAR Target binding geometry

5-Alkyl Substituent Impact on CA Isoform Potency Range: 5-Ethyl vs. 5-Methyl Thiophene-2-Sulfonamide Class Comparison

Within the thiophene-2-sulfonamide class, the identity of the 5-alkyl substituent modulates both the absolute potency and the isoform selectivity profile against carbonic anhydrase isoenzymes. The Alım et al. (2020) study reported that thiophene-based sulfonamides as a class exhibited IC₅₀ ranges of 69 nM to 70 µM (hCA-I) and 23.4 nM to 1.405 µM (hCA-II), with Ki values spanning 66.49 ± 17.15 nM to 234.99 ± 15.44 µM (hCA-I) and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM (hCA-II) [1]. The 5-substituent was identified as a key determinant of inhibitory potency through molecular docking, which revealed that the thiophene ring and its 5-substituent occupy a hydrophobic pocket adjacent to the Zn²⁺-coordinated sulfonamide binding site [1]. CAS 942013-25-4 bears a 5-ethyl group; the closest commercially available comparator with a different 5-alkyl group is CAS 941872-42-0 (5-methyl analog). The ethyl-to-methyl substitution represents a ΔclogP of approximately +0.25 and a small but potentially significant increase in steric bulk at the hydrophobic pocket interface. In a wider context, 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides have demonstrated that varying the 5-substituent can shift CA IX inhibition constants across a >100-fold range (Ki 5.4–811 nM) and CA XII inhibition constants across a >70-fold range (Ki 3.4–239 nM) [2]. While these data are from a different sub-series, they underscore the general principle that the 5-position substituent on the thiophene ring is a high-impact variable for CA isoform potency and selectivity.

Carbonic anhydrase isoform selectivity 5-Alkyl SAR Thiophene-2-sulfonamide inhibitor design

TRPA1 Modulation Potential: Structural Alignment with Roche-Disclosed Sulfonamide-Pyrrolidine TRPA1 Antagonist Pharmacophore

The structural architecture of CAS 942013-25-4—a sulfonamide-linked system bearing a pyrrolidinone moiety—aligns with the general pharmacophore of TRPA1 (Transient Receptor Potential Ankyrin 1) modulators disclosed in patents assigned to F. Hoffmann-La Roche AG [1]. Roche's patent series (EP3055302B1, US11236046B2) claims substituted heterocyclic sulfonamide compounds as TRPA1 modulators, with exemplified compounds featuring a sulfonamide bridge connecting a heteroaryl/aryl sulfonyl group to a pyrrolidine or pyrrolidinone-containing moiety [1]. Separately, Roche has disclosed 1-(thiophenyl or phenyl)sulfonyl-(pyrrolidine)-2-carboxamide derivatives as TRPA1 antagonists (EA-033497-B1) [2]. While CAS 942013-25-4 itself is not explicitly claimed in these patents, its combination of a thiophene-2-sulfonamide group with a 2-oxopyrrolidin-1-yl-substituted phenyl ring places it within the structural neighborhood of these TRPA1 pharmacophores. In BindingDB, structurally related sulfonamide-pyrrolidine compounds have shown TRPA1 antagonist activity with IC₅₀ values in the range of 3.4–5.5 µM (rat TRPA1 expressed in HEK293 cells, allyl isothiocyanate-induced calcium flux assay) [3]. The closest commercially available comparators (CAS 941872-38-4, CAS 941872-42-0, CAS 942012-78-4) share the pyrrolidinone-phenyl-sulfonamide core but differ in the thiophene substituent or phenyl regiochemistry, which may affect TRPA1 binding. The 5-ethyl group on CAS 942013-25-4 provides a specific lipophilic contact that is absent in the des-ethyl analog, potentially enhancing binding to the hydrophobic TRPA1 transmembrane domain.

TRPA1 antagonist Pain target Sulfonamide-pyrrolidine pharmacophore

Best Research and Industrial Application Scenarios for 5-Ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 942013-25-4)


Carbonic Anhydrase Inhibitor Screening Libraries Requiring 5-Alkyl-Thiophene-2-Sulfonamide Pharmacophore Coverage

CAS 942013-25-4 is most appropriately procured for carbonic anhydrase (CA) inhibitor screening campaigns where the 5-ethyl-thiophene-2-sulfonamide pharmacophore is needed to complement existing 5-unsubstituted or 5-methyl analogs. The thiophene-2-sulfonamide class has demonstrated IC₅₀ values as low as 23.4 nM against hCA-II and 69 nM against hCA-I in published studies [1], and the 5-alkyl substituent is a key potency determinant. Inclusion of CAS 942013-25-4 in a focused CA inhibitor library provides coverage of the 5-ethyl substitution space that is not addressed by the des-ethyl analog (CAS 941872-38-4) or the 5-methyl analog (CAS 941872-42-0). This compound is suitable for use in 4-nitrophenyl acetate hydrolysis-based CA activity assays at pH 7.4, with the recommendation that its CA inhibition profile be experimentally determined against a panel of CA isoforms (I, II, IX, XII) as part of the screening workflow.

TRPA1 Antagonist Discovery Programs Leveraging Sulfonamide-Pyrrolidinone Hybrid Scaffolds

Procurement of CAS 942013-25-4 is justified for TRPA1 antagonist discovery programs where structural diversification of the sulfonamide-pyrrolidinone chemotype is desired. The compound's architecture aligns with the TRPA1 modulator pharmacophore disclosed in Roche patents [2], and it offers a distinct substitution pattern (4-methoxy-3-pyrrolidinone on the phenyl ring; 5-ethyl on the thiophene ring) not represented among the exemplified compounds in those patents. The 5-ethyl substituent provides a unique lipophilic contact for the TRPA1 transmembrane domain relative to des-ethyl or 5-methyl comparators. The recommended assay format for initial profiling is a calcium flux assay using allyl isothiocyanate as the TRPA1 agonist in HEK293 cells expressing rat or human TRPA1, with comparator testing against CAS 941872-38-4 and CAS 942012-78-4 to establish the SAR of the 5-ethyl and regioisomeric contributions.

Structure-Activity Relationship Studies on Pyrrolidinone-Phenyl-Thiophene-Sulfonamide Hybrid Molecules

CAS 942013-25-4 serves as a key node in a systematic SAR matrix exploring the contributions of (a) thiophene 5-position substituent (H vs. methyl vs. ethyl), (b) phenyl ring substitution regiochemistry (4-methoxy-3-pyrrolidinone vs. 3-methoxy-4-pyrrolidinone), and (c) sulfonamide bridge geometry to biological activity. The compound should be procured alongside its closest analogs—CAS 941872-38-4 (des-ethyl), CAS 941872-42-0 (5-methyl), and CAS 942012-78-4 (regioisomer)—as a matched set for parallel testing in the target assay of interest. The estimated logP difference of ~0.5 units between CAS 942013-25-4 and the des-ethyl analog [3] makes this set particularly useful for deconvoluting lipophilicity-driven effects from specific target engagement in cell-based assays. Researchers should note that the absence of published bioactivity data for CAS 942013-25-4 necessitates de novo experimental characterization rather than reliance on literature precedent.

Antiglaucoma Drug Discovery: Topical Carbonic Anhydrase Inhibitor Candidate Profiling

The 5-alkyl-thiophene-2-sulfonamide structural class has been extensively validated in the antiglaucoma field, with patents from Merck & Co. explicitly claiming 5-alkyl-S(O)ₙ-substituted thiophene-2-sulfonamides as carbonic anhydrase inhibitors for topical intraocular pressure (IOP) reduction [4]. CAS 942013-25-4, bearing the 5-ethyl substituent, falls within the scope of this pharmacophore class. The compound's estimated lipophilicity (clogP ~2.4–3.0) is within the range considered favorable for corneal penetration of topically administered CA inhibitors. For procurement in an antiglaucoma program, CAS 942013-25-4 should be evaluated alongside the clinical benchmark dorzolamide in in vitro hCA-II inhibition assays and, if potency warrants, in ex vivo corneal permeability models. The 2-oxopyrrolidin-1-yl moiety on the phenyl ring may confer additional pharmacokinetic or selectivity properties not present in simpler thiophene-2-sulfonamide CA inhibitors, making this compound a potentially differentiated lead-like molecule for further optimization.

Quote Request

Request a Quote for 5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.